4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-({[(1Z)-1-phenylethylidene]amino}oxy)phenyl]butanamide
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Overview
Description
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(3-NITRO-5-{[(Z)-(1-PHENYLETHYLIDENE)AMINO]OXY}PHENYL)BUTANAMIDE is a complex organic compound that features a pyrazole ring and a nitro group
Preparation Methods
The synthesis of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(3-NITRO-5-{[(Z)-(1-PHENYLETHYLIDENE)AMINO]OXY}PHENYL)BUTANAMIDE typically involves multiple steps. The starting materials often include 3,5-dimethyl-4-nitro-1H-pyrazole and 3-nitro-5-{[(Z)-(1-phenylethylidene)amino]oxy}phenylbutanamide. The reaction conditions usually require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, especially at the nitrogen atom.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions but often include amines and substituted pyrazoles .
Scientific Research Applications
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(3-NITRO-5-{[(Z)-(1-PHENYLETHYLIDENE)AMINO]OXY}PHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the design of new materials with specific properties, such as high thermal stability and energetic materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar compounds include:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Used in various chemical syntheses.
Compared to these compounds, 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(3-NITRO-5-{[(Z)-(1-PHENYLETHYLIDENE)AMINO]OXY}PHENYL)BUTANAMIDE offers a unique combination of structural features that make it particularly versatile for a wide range of applications.
Properties
Molecular Formula |
C23H24N6O6 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[3-nitro-5-[(Z)-1-phenylethylideneamino]oxyphenyl]butanamide |
InChI |
InChI=1S/C23H24N6O6/c1-15(18-8-5-4-6-9-18)26-35-21-13-19(12-20(14-21)28(31)32)24-22(30)10-7-11-27-17(3)23(29(33)34)16(2)25-27/h4-6,8-9,12-14H,7,10-11H2,1-3H3,(H,24,30)/b26-15- |
InChI Key |
QHHKFRMYZVLRMC-YSMPRRRNSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC(=C2)O/N=C(/C)\C3=CC=CC=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC(=C2)ON=C(C)C3=CC=CC=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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